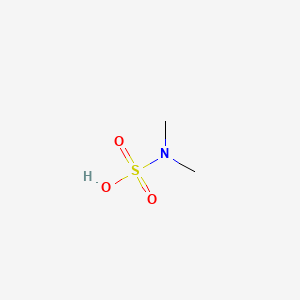![molecular formula C8H10N4O3 B13100531 5,6-Diethoxy-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B13100531.png)
5,6-Diethoxy-[1,2,5]oxadiazolo[3,4-b]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Diethoxy-[1,2,5]oxadiazolo[3,4-b]pyrazine is a heterocyclic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by its unique structure, which includes an oxadiazole ring fused with a pyrazine ring, and two ethoxy groups attached at the 5 and 6 positions. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diethoxy-[1,2,5]oxadiazolo[3,4-b]pyrazine typically involves the condensation of 3,4-diaminofurazan with oxalic acid under specific reaction conditions. This one-step amide condensation reaction yields the desired oxadiazole-pyrazine compound. The reaction is usually carried out in an anhydrous solvent such as ethyl acetate, under reflux conditions for 40-60 minutes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic route mentioned above suggests that similar reaction conditions could be employed in an industrial setting, with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Diethoxy-[1,2,5]oxadiazolo[3,4-b]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its electronic properties.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure optimal yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution can result in various substituted oxadiazole-pyrazine compounds.
Applications De Recherche Scientifique
5,6-Diethoxy-[1,2,5]oxadiazolo[3,4-b]pyrazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic devices .
Mécanisme D'action
The mechanism of action of 5,6-Diethoxy-[1,2,5]oxadiazolo[3,4-b]pyrazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in intramolecular charge transfer (ICT) processes, leading to the formation of low-energy molecular orbitals. These orbitals can be excited by visible light, making the compound useful in optoelectronic applications. Additionally, the compound may interact with biological targets, such as enzymes or receptors, to exert its bioactive effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
[1,2,5]Oxadiazolo[3,4-b]pyrazine: A closely related compound with similar structural features but lacking the ethoxy groups.
[1,2,5]Thiadiazolo[3,4-b]pyrazine: Another similar compound where the oxadiazole ring is replaced by a thiadiazole ring.
Quinoxaline Derivatives: Compounds with a similar pyrazine ring but different substituents and functional groups
Uniqueness
The presence of ethoxy groups at the 5 and 6 positions of 5,6-Diethoxy-[1,2,5]oxadiazolo[3,4-b]pyrazine imparts unique electronic and steric properties, distinguishing it from other similar compounds
Propriétés
Formule moléculaire |
C8H10N4O3 |
|---|---|
Poids moléculaire |
210.19 g/mol |
Nom IUPAC |
5,6-diethoxy-[1,2,5]oxadiazolo[3,4-b]pyrazine |
InChI |
InChI=1S/C8H10N4O3/c1-3-13-7-8(14-4-2)10-6-5(9-7)11-15-12-6/h3-4H2,1-2H3 |
Clé InChI |
VWHFRXYQJWVFHJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NC2=NON=C2N=C1OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



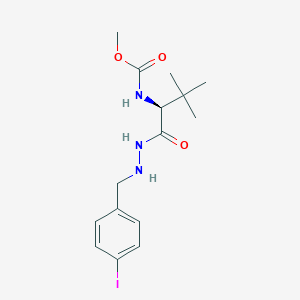

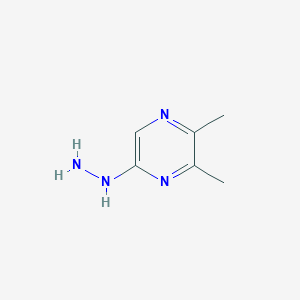
![2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid](/img/structure/B13100475.png)
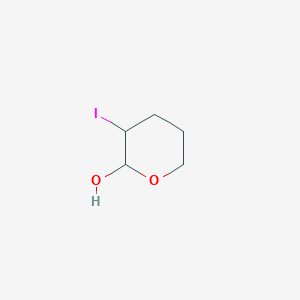
![N-(tert-Butyl)-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13100482.png)


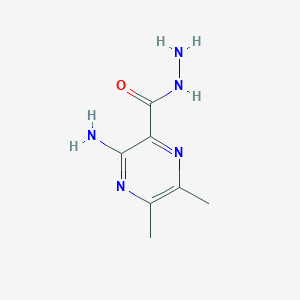
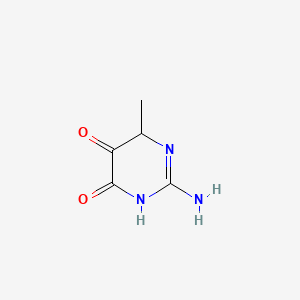
![1-(6-Methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-5-yl)ethanone](/img/structure/B13100520.png)
